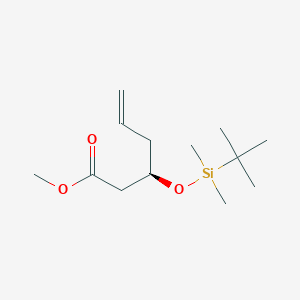

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

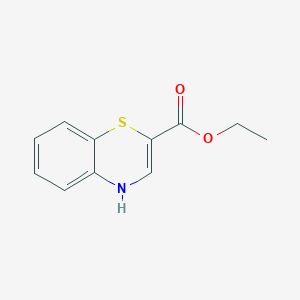

The molecular formula of “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” is C13H26O3Si . It has an average mass of 258.429 Da and a monoisotopic mass of 258.165131 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” are not detailed in the search results. The molecular formula is C13H26O3Si , and it has an average mass of 258.429 Da and a monoisotopic mass of 258.165131 Da .Applications De Recherche Scientifique

Calorimetric Insight into Synthesis Processes

Research by Časar et al. (2010) provides a calorimetric study of the coupling between organocuprate and primary alkyl halide, crucial for efficient preparation of key lactonized statin side chain precursors, such as "(R)-ethyl 3-(tert-butyldimethylsilyloxy)hex-5-enoate". This study offers insights into the complex low-temperature synthesis and ensures consequential thermal process safety knowledge, which is vital for safe process scale-up in industrial production Časar, Tramšek, & Goršek, 2010.

Intramolecular Carbocyclization

Gimazetdinov et al. (2017) discussed the intramolecular carbocyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl)cyclopent-3-en-1-yl]prop-2-enoate, leading to the formation of bicyclo[3.1.0]hexene structures. This process highlights the compound's utility in synthesizing complex molecular architectures Gimazetdinov, Al’mukhametov, Spirikhin, & Miftakhov, 2017.

Isomerization Reactions

Wakamatsu et al. (2000) explored the isomerization reaction of methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate using RuClH(CO)(PPh(3))(3), leading to the production of deconjugated compounds. This study provides valuable insights into the synthesis of silyl or benzyl enol ethers from alpha,beta-unsaturated esters, demonstrating the compound's utility in synthetic organic chemistry Wakamatsu, Nishida, Adachi, & Mori, 2000.

Safety and Hazards

The safety and hazards associated with “®-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate” include warnings for skin and eye irritation (H315, H319) and flammability (H227) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; handling under inert gas; protecting from moisture; and wearing protective gloves, clothing, and eye/face protection .

Propriétés

IUPAC Name |

methyl (3R)-3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3Si/c1-8-9-11(10-12(14)15-5)16-17(6,7)13(2,3)4/h8,11H,1,9-10H2,2-7H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAIGQGXQXPMGT-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC=C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC=C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 3-((tert-butyldimethylsilyl)oxy)hex-5-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea](/img/structure/B2796239.png)

![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2796245.png)

![N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2796249.png)

![2-ethoxy-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2796254.png)